molecular formula C13H15N3 B1356823 N2-Benzyl-N2-methylpyridine-2,5-diamine CAS No. 181114-67-0

N2-Benzyl-N2-methylpyridine-2,5-diamine

Cat. No.: B1356823
CAS No.: 181114-67-0
M. Wt: 213.28 g/mol
InChI Key: UNGGFHOYAUJICW-UHFFFAOYSA-N
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Description

N2-Benzyl-N2-methylpyridine-2,5-diamine is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.2783 g/mol . This compound is characterized by the presence of a pyridine ring substituted with benzyl and methyl groups at the nitrogen atoms, and two amino groups at the 2 and 5 positions of the pyridine ring.

Preparation Methods

The synthesis of N2-Benzyl-N2-methylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with benzyl chloride and methyl iodide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N2-Benzyl-N2-methylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate reagents and conditions.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

N2-Benzyl-N2-methylpyridine-2,5-diamine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Benzyl-N2-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N2-Benzyl-N2-methylpyridine-2,5-diamine can be compared with other similar compounds, such as:

    2-N-benzylpyridine-2,5-diamine: Lacks the methyl group at the nitrogen atom, which may affect its reactivity and biological activity.

    2-N-methylpyridine-2,5-diamine: Lacks the benzyl group, which can influence its solubility and interaction with molecular targets.

    2,5-diaminopyridine: The parent compound without any substituents on the nitrogen atoms, which serves as a precursor in the synthesis of more complex derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

N2-Benzyl-N2-methylpyridine-2,5-diamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with benzyl and methyl substituents on the nitrogen atoms. Its molecular formula is C12H14N4C_{12}H_{14}N_4, with a molecular weight of approximately 214.27 g/mol. The presence of two amino groups enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Activity : Preliminary investigations suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInduces apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition can lead to reduced viability of pathogens or cancerous cells.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell survival and growth.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis. These findings underscore its potential as an anticancer therapeutic agent.

Comparison with Similar Compounds

This compound can be compared to structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesBiological Activity
2-N-benzylpyridine-2,5-diamineLacks methyl groupLower activity
2-N-methylpyridine-2,5-diamineLacks benzyl groupReduced solubility
2,5-diaminopyridineParent compound without substitutionsBase level activity

The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity compared to its analogs.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.

Properties

IUPAC Name

2-N-benzyl-2-N-methylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGGFHOYAUJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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